2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
The compound “2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a triazole derivative . Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole derivatives involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazole derivatives have been characterized by IR absorption spectra and 1 H-NMR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of similar triazole derivatives have been analyzed using IR absorption spectra and 1 H-NMR spectrum .Scientific Research Applications
Antioxidant Properties
A study by Šermukšnytė et al. (2022) reported the synthesis of a compound closely related to 2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide. This compound demonstrated significant antioxidant ability, approximately 1.5 times higher than the control antioxidant butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anticancer Activity
The derivative of 1,2,4-triazol-3-ylthioacetohydrazide has been tested for its cytotoxicity against various cancer cell lines, including human melanoma, triple-negative breast cancer, and pancreatic carcinoma. Some synthesized compounds in this category were found to be more cytotoxic against the melanoma cell line. A specific compound, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, exhibited inhibition of all cancer cell migration and was characterized as more selective towards cancer cells, suggesting its potential as an antimetastatic candidate (Šermukšnytė et al., 2022).
Potential for Lipase and α-Glucosidase Inhibition
In research by Bekircan et al. (2015), novel heterocyclic compounds derived from a similar core structure were investigated for their inhibition properties against lipase and α-glucosidase. This study found that certain compounds exhibited significant inhibitory activity against these enzymes, indicating potential applications in the treatment of conditions like obesity or diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
A study by Bayrak et al. (2009) focused on the synthesis of some new 1,2,4-triazoles and their derivatives, including Schiff bases, which were evaluated for their antimicrobial activities. The results indicated that these compounds showed good or moderate activity against various microbes, suggesting their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . The presence of the 4-methoxyphenyl group suggests potential interaction with monoamine oxidase, as 4-methoxyphenethylamine is known to inhibit this enzyme .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular interactions . The presence of the 4-methoxyphenyl group and the 1,2,4-triazole ring could play a significant role in these interactions.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral activity, suggesting potential interaction with viral replication pathways .
Result of Action
Similar compounds have been found to exhibit antiviral activity, suggesting that it may inhibit viral replication .
Future Directions
The future directions for the study of similar triazole derivatives involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
2-[[5-[1-(4-methoxyanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13(21-14-8-10-16(27-2)11-9-14)18-23-24-19(28-12-17(26)22-20)25(18)15-6-4-3-5-7-15/h3-11,13,21H,12,20H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVDIRHJIJXUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN)NC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.